(Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile
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Overview
Description
(Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring and a pyrrole ring connected by a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling Reaction: The benzothiazole and pyrrole rings are then coupled through a propenenitrile linker using a suitable base and solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, especially at the benzothiazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-diones, while reduction of the nitrile group may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of both benzothiazole and pyrrole rings suggests that it could interact with biological targets in unique ways.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. For example, benzothiazole derivatives have been studied for their potential as anti-inflammatory and neuroprotective agents, while pyrrole derivatives have shown promise as anticancer agents.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors, dyes, and pigments. Its conjugated structure may impart desirable electronic and optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it may exert its effects by disrupting bacterial cell membranes or inhibiting key enzymes. If it is being investigated as an anticancer agent, it may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-indol-2-yl)prop-2-enenitrile: Similar structure but with an indole ring instead of a pyrrole ring.
(Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
(Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
The uniqueness of (Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile lies in its combination of benzothiazole and pyrrole rings connected by a propenenitrile linker. This specific arrangement of functional groups and heterocycles may impart unique chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3S/c15-9-10(8-11-4-3-7-16-11)14-17-12-5-1-2-6-13(12)18-14/h1-8,16H/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIYOOIRIOLEDZ-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CN3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=CN3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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